An In-depth Technical Guide to 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol: Properties, Synthesis, and Spectroscopic Characterization
An In-depth Technical Guide to 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol: Properties, Synthesis, and Spectroscopic Characterization
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed overview of the physical and chemical properties of the heterocyclic compound 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this document synthesizes information from closely related analogues and established principles of organic chemistry to offer a comprehensive profile for research and development purposes. Thiazole derivatives are of significant interest in medicinal chemistry, known for a wide range of biological activities.[1][2][3]
Molecular Structure and Physicochemical Properties
1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol possesses a core structure featuring a 4-methyl-substituted thiazole ring linked at the 2-position to a propan-2-ol side chain. The presence of the hydroxyl group and the nitrogen and sulfur heteroatoms in the thiazole ring dictates its chemical behavior and physical properties.
Table 1: General and Predicted Physicochemical Properties
| Property | Value/Description | Source/Basis |
| Molecular Formula | C₇H₁₁NOS | Calculated |
| Molecular Weight | 157.24 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | General properties of similar thiazole derivatives.[1] |
| Boiling Point | Estimated to be in the range of 220-250 °C. | Based on related structures. |
| Melting Point | Not available. Likely a low-melting solid or liquid at room temperature. | Inferred from related compounds. |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | Presence of a polar hydroxyl group and a heterocyclic ring.[1] |
| pKa | The thiazole nitrogen is weakly basic (pKa of conjugate acid ~2.5 for thiazole). The alcohol proton is weakly acidic. | General properties of thiazoles.[1] |
Diagram 1: Molecular Structure of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol
Caption: 2D structure of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol can be approached through established methods for thiazole ring formation, followed by side-chain modification. The Hantzsch thiazole synthesis is a cornerstone for creating the thiazole core.[4]
Diagram 2: Retrosynthetic Analysis
Caption: Retrosynthetic approach for the target molecule.
Experimental Protocol: A Generalized Hantzsch Thiazole Synthesis
This protocol describes a general method adaptable for the synthesis of the precursor ketone, 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one.
-
Reaction Setup: To a solution of thioacetamide (1.1 equivalents) in a suitable solvent such as ethanol, add 1-chloro- or 1-bromo-propan-2-one (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel to yield 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one.
Protocol for Reduction of the Ketone
-
Reaction Setup: The synthesized ketone is dissolved in a suitable solvent like methanol or ethanol.
-
Reducing Agent: Sodium borohydride (NaBH₄) (1.5 equivalents) is added portion-wise at 0 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Quenching and Extraction: Once the reaction is complete, the solvent is removed, and the residue is quenched with water and extracted with an organic solvent.
-
Purification: The final product, 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol, is purified by column chromatography.
Chemical Reactivity
The chemical reactivity is governed by the alcohol functional group and the thiazole ring.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one, using mild oxidizing agents like pyridinium chlorochromate (PCC).
-
Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives.
-
Reactions of the Thiazole Ring: The thiazole ring is generally stable but can undergo electrophilic substitution at the C5 position, although the existing methyl group at C4 may influence the regioselectivity.
Spectroscopic Profile
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - A singlet for the methyl group on the thiazole ring (around 2.4 ppm). - A doublet for the methyl group on the propanol side chain. - A multiplet for the methine proton on the propanol side chain. - A doublet for the methylene group adjacent to the thiazole ring. - A singlet for the hydroxyl proton (chemical shift can vary). - A singlet for the proton at the C5 position of the thiazole ring (around 6.9-7.2 ppm). |
| ¹³C NMR | - A signal for the methyl carbon on the thiazole ring (around 15-20 ppm). - A signal for the methyl carbon on the propanol side chain. - A signal for the methylene carbon adjacent to the thiazole ring. - A signal for the methine carbon bearing the hydroxyl group (around 60-70 ppm). - Signals for the thiazole ring carbons (C2, C4, C5) in the aromatic region (around 110-160 ppm).[7] |
| Infrared (IR) | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching vibrations in the 2850-3000 cm⁻¹ region. - C=N and C=C stretching vibrations of the thiazole ring in the 1500-1600 cm⁻¹ region. - C-O stretching vibration around 1050-1150 cm⁻¹. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 157.24. - Fragmentation patterns may include the loss of a water molecule, the methyl group, or cleavage of the propanol side chain.[8] |
Diagram 3: General Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis and structural confirmation.
Applications in Research and Drug Development
Thiazole-containing compounds are prevalent in a variety of pharmaceuticals and biologically active molecules.[9][10][11] The structural motifs present in 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol suggest potential for biological activity.
-
Antimicrobial and Antifungal Agents: The thiazole nucleus is a key component of many antimicrobial and antifungal drugs.[2][12]
-
Anticancer Agents: Numerous thiazole derivatives have been investigated for their cytotoxic properties against various cancer cell lines.[10][13]
-
Enzyme Inhibitors: The heterocyclic nature of the thiazole ring allows for diverse interactions with biological targets, making it a valuable scaffold for the design of enzyme inhibitors.
Further research into the biological activity of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol is warranted to explore its potential as a lead compound in drug discovery programs.
Safety and Handling
Specific safety data for 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol is not available. However, based on related compounds, it should be handled with care in a laboratory setting.
-
General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: The toxicity profile is unknown. Assume the compound may be harmful if swallowed, inhaled, or in contact with skin.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. (2023). International Journal of Science and Applied Technology. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indo American Journal of Pharmaceutical Research. [Link]
-
Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 1,3-thiazolium-2 thiolates. (2007). ResearchGate. [Link]
-
Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook. [Link]
-
Physicochemical properties of the synthesized thiazole derivatives. ResearchGate. [Link]
-
A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]
-
Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). IntechOpen. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (2005). Wiley. [Link]
-
Synthesis and characterization of N-ethâ??N'(4'- methylthiazol) -2ylthiourea. (2019). Hilaris Publishing. [Link]
-
INFRARED SPECTROSCOPY. Doc Brown's Chemistry. [Link]
-
13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. [Link]
-
1-(4-methyl-1,3-thiazol-2-yl)propan-2-one. PubChemLite. [Link]
-
1-PROPANOL; EI-B; MS. MassBank. [Link]
-
1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol. PubChem. [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Future Medicinal Chemistry. [Link]
-
Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. (2012). Asian Journal of Chemistry. [Link]
-
Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021). ResearchGate. [Link]
-
ESI-MS Study on the Aldol Reaction Catalyzed by L-proline. University of Barcelona. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (2022). Molecules. [Link]
-
4-Methyl-2-(Propan-2-Yl)-1,3-Thiazole. Bouling Chemical Co., Limited. [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020). Molecules. [Link]
-
Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijsat.org [ijsat.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. evitachem.com [evitachem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
